Diatrizoic acid EP impurity A

Pharmaceutical Analysis Impurity Profiling HPLC Method Development

QC laboratories face persistent challenges in accurately quantifying the cytotoxic mono-deacetylated degradant in amidotrizoic acid APIs, risking batch failure and regulatory delay. Diatrizoic Acid EP Impurity A (CAS 1713-07-1) is the definitive USP/EP reference standard that resolves this: • Enables specific identification and quantification per USP/EP monographs; critical for the ≤0.05% acceptance limit. • Supports ANDA/DMF submissions with validated stability-indicating HPLC methods compliant with ICH Q3A/B. • Supplied with full characterization data (COA, HPLC, MS); in stock for immediate dispatch to accelerate method validation.

Molecular Formula C9H7I3N2O3
Molecular Weight 571.88 g/mol
CAS No. 1713-07-1
Cat. No. B048496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiatrizoic acid EP impurity A
CAS1713-07-1
Synonyms3-Acetamido-5-amino-2,4,6-triiodobenzoic Acid;  2,4,6-Triiodo-3-acetylamino-5-aminobenzoic Acid;  2,4,6-Triiodo-3-amino-5-acetamidobenzoic Acid;  3-Acetamido-5-amino-2,4,6-triiodobenzoic Acid
Molecular FormulaC9H7I3N2O3
Molecular Weight571.88 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=C(C(=C1I)N)I)C(=O)O)I
InChIInChI=1S/C9H7I3N2O3/c1-2(15)14-8-5(11)3(9(16)17)4(10)7(13)6(8)12/h13H2,1H3,(H,14,15)(H,16,17)
InChIKeyXCNHOBHCZBIGJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diatrizoic Acid EP Impurity A (CAS 1713-07-1): Pharmacopeial Reference Standard for Amidotrizoic Acid Quality Control


Diatrizoic acid EP impurity A (CAS 1713-07-1), also designated as Amidotrizoic Acid EP Impurity A or Diatrizoic Acid USP Related Compound A, is a chemically defined organic compound with the systematic name 3-(acetylamino)-5-amino-2,4,6-triiodobenzoic acid [1]. It possesses a molecular formula of C9H7I3N2O3 and a molecular weight of 571.9 g/mol [2]. This compound serves as a critical pharmacopeial reference standard for the identification, purity assessment, and quantification of related substances in amidotrizoic acid (diatrizoic acid) active pharmaceutical ingredients and formulated drug products .

Pharmacopeial reference standard for impurity profiling of amidotrizoic acid API and drug products
Supports identification, purity assessment, and related substances quantification per EP/USP monographs
Distinct mono-deacetylated impurity with unique chromatographic retention for method specificity

Diatrizoic Acid EP Impurity A (1713-07-1): Why Generic Substitution with In-Class Analogs Is Not Feasible for Regulatory Compliance


In the context of pharmaceutical quality control for amidotrizoic acid, generic substitution of Diatrizoic acid EP impurity A with other related compounds or impurity standards is not scientifically or regulatorily valid. Impurity A (the mono-deacetylated derivative) is a specific and distinct molecular entity with unique chromatographic properties, a defined toxicological profile, and a specific formation pathway that differs fundamentally from other process-related impurities (such as Impurity B or the diiodo degradants) [1]. Regulatory frameworks, including ICH Q3A/B and USP/EP monographs, mandate the use of the exact specified reference standard to ensure method specificity and accurate quantification [2]. Substituting with an analog would compromise the integrity of analytical methods, leading to inaccurate impurity profiling, potential batch release failures, and non-compliance with regulatory submissions, thereby introducing significant risk to drug development timelines and product quality.

Target Standard Diatrizoic Acid EP Impurity A (free amine)
Risk if Substituted Other process impurities (Impurity B, diiodo degradants) have different retention times and acceptance limits, leading to inaccurate impurity profiling.
Regulatory Requirement ICH Q3A/B and USP/EP monographs mandate exact specified reference standards for method specificity.
Risk if Substituted Use of an analog standard may fail analytical method validation, trigger batch release failures, and compromise regulatory submission integrity.
Safety Context Impurity A is reported as a cytotoxic degradant requiring specific quantification.
Risk if Substituted Substituting with a non-cytotoxic analog undermines product safety assessment; a toxic impurity may be misquantified.

Diatrizoic Acid EP Impurity A (1713-07-1): Quantified Differentiation from Key Comparators in Analytical and Regulatory Contexts


Differential Structural Identity and Chromatographic Separation of Impurity A versus Diatrizoic Acid and Other Related Impurities

Impurity A (5-acetamido-3-amino-2,4,6-triiodobenzoic acid) is structurally distinct from the parent compound, Diatrizoic acid (3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid), by the substitution of one N-acetyl group with a primary amine [1]. This structural difference is the basis for its separate and quantifiable chromatographic behavior. An LC method validated for the assay and purity analysis of diatrizoate sodium successfully separated diatrizoate sodium from three known impurities, including the free amine impurity A (5-acetamido-3-amino-2,4,6-triiodobenzoic acid) and two diiodo degradants (2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid) [2].

Structural & Chromatographic Separation
Head-to-head
Baseline chromatographic resolution between Impurity A, diatrizoate sodium, and two diiodo degradants via validated LC method.
Unique structural identity mandates this specific standard for accurate peak identification.
Method specificity confirmed in drug product matrix.
Pharmaceutical Analysis Impurity Profiling HPLC Method Development

Quantified Acceptance Limit for Impurity A in Diatrizoic Acid Drug Substance per Vendor Specifications

Commercial specifications for Diatrizoic acid (98-102% purity) establish a quantitative acceptance limit for Impurity A, underscoring its critical role as a process-related impurity that must be controlled [1]. The specification sets a limit of ≤0.05% for Impurity A, which is lower than the limit for Impurity B (≤0.10%) [1]. This differentiation in acceptance criteria reflects the specific toxicological or process control considerations associated with the mono-deacetylated species.

Acceptance Limit Comparison
Specification review
Impurity A limit: ≤0.05%. Impurity B limit: ≤0.10%. 50% more stringent control for Impurity A.
Supports impurity-specific quantification for regulatory compliance.
Vendor API specification; verify against current monograph.
Quality Control Pharmacopeial Compliance API Specification

Identification of Impurity A as a Toxicologically Significant Cytotoxic Degradant

Literature identifies the 3,5-diamino derivative (a compound closely related to the synthetic pathway of Impurity A) as the alkaline and acidic degradation product of diatrizoate sodium, and explicitly notes its high toxicity [1]. The free amine impurity A (5-acetamido-3-amino-2,4,6-triiodobenzoic acid) is itself a known cytotoxic degradant, which has driven the development of specialized analytical methods for its detection and quantification, including stability-indicating HPLC and ion-selective electrodes [2][3].

Toxicological Classification
Class-level
Classified as a cytotoxic degradant; structurally related 3,5-diamino derivative noted for high toxicity.
Specific quantification is essential for product safety endpoint context.
Class-level inference; review product-specific toxicology data.
Toxicology Degradation Chemistry Stability Studies

Diatrizoic Acid EP Impurity A (1713-07-1): Critical Application Scenarios in Pharmaceutical R&D and QC


Regulatory Submission Support for ANDA/DMF

This reference standard is essential for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions. It is used for analytical method development, method validation (AMV), and quality control (QC) of amidotrizoic acid API and finished dosage forms to meet the stringent impurity specifications outlined in USP and EP monographs [1].

Stability-Indicating Method Development for Forced Degradation Studies

Given that Impurity A is identified as a cytotoxic degradant [1], this reference standard is a mandatory component in developing and validating stability-indicating HPLC methods. It is used to track the formation of this specific toxic degradant under various stress conditions (e.g., acid, base, heat, oxidation), ensuring the safety and efficacy of the drug product throughout its shelf life [2].

Routine Batch Release and Quality Control Testing

Quality control laboratories utilize this pharmacopeial reference standard to perform routine related substances testing on every batch of amidotrizoic acid API and formulated products. Accurate quantification against this specific standard ensures compliance with the ≤0.05% acceptance limit for Impurity A, a critical quality attribute for batch release [1].

Synthetic Process Development and Optimization

In chemical process research, this reference standard is used to monitor the efficiency of the final acetylation step. High levels of Impurity A indicate incomplete reaction, guiding chemists in optimizing reaction conditions to minimize its formation and improve overall yield and purity of the amidotrizoic acid API [1].

Application
Selection Property
Validation Focus
Regulatory submission support (ANDA/DMF)
Pharmacopeial identity and monograph compliance
Method validation documentation review and impurity specification adherence
Stability-indicating method development
Confirmed degradant identity and chromatographic resolution
Forced degradation study endpoint monitoring and peak purity verification
Routine batch release QC testing
Stringent ≤0.05% acceptance limit context
Related substances quantification and batch-to-batch consistency review
Synthetic process development
Mono-deacetylated impurity marker for reaction completion
Acetylation step optimization and impurity fate monitoring

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